molecular formula C25H24N4O5S2 B3005611 ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 361174-03-0

ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B3005611
CAS No.: 361174-03-0
M. Wt: 524.61
InChI Key: MCVXPBKROZLBGK-UHFFFAOYSA-N
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Description

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of naphthothiazole, benzenesulfonyl, and piperazine moieties

Mechanism of Action

Target of Action

The primary targets of this compound are KCa2.1, KCa2.2, KCa2.3, and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Mode of Action

The compound interacts with its targets by activating the KCa2 and KCa3.1 potassium channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . The activation of these channels leads to changes in the calcium-signaling cascades and membrane potential .

Biochemical Pathways

The activation of KCa2 and KCa3.1 potassium channels by the compound affects the calcium-signaling cascades . This can lead to various downstream effects, including the modulation of neurotransmitter release, regulation of neuronal excitability, and control of muscle contraction .

Pharmacokinetics

It has been observed that the administration of 10 and 30 mg/kg of the compound lowered mean arterial blood pressure in normotensive mice . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The activation of KCa2 and KCa3.1 potassium channels by the compound leads to a decrease in mean arterial blood pressure . This effect was observed in normotensive mice and was even more pronounced in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice, indicating the specificity of the compound’s action .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of angiotensin-II, a potent vasoconstrictor, was found to enhance the blood pressure-lowering effect of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; often requires catalysts and specific temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-21-12-9-17-5-3-4-6-20(17)22(21)35-24/h3-12H,2,13-16H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXPBKROZLBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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